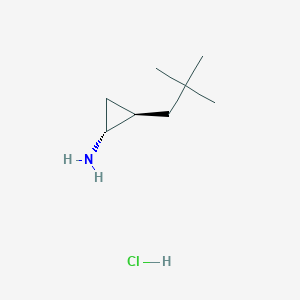
N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.312 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of this compound is C14H19NO4 . The structure consists of a diethylacetamide group attached to a methoxyphenoxy group, which in turn is attached to a formyl group .Scientific Research Applications
Environmental Impact and Metabolism
Herbicide Metabolism and Environmental Fate : Studies on chloroacetamide herbicides, which share structural similarities with N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide, reveal complex metabolic pathways in both human and rat liver microsomes. These pathways involve the production of intermediates leading to DNA-reactive compounds, suggesting potential environmental and health impacts of related chemicals (Coleman et al., 2000).
Adsorption and Mobility in Soils : The adsorption and efficacy of acetochlor and metolachlor, related to this compound, are influenced by soil properties such as organic matter content and irrigation practices. These findings are crucial for understanding the environmental persistence and mobility of similar compounds (Peter & Weber, 1985).
Pharmaceutical Applications
- Synthesis and Pharmacological Assessment : The synthesis of novel acetamide derivatives, including those with structures related to this compound, demonstrates potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds' effects are attributed to specific functional groups and their positions on the phenoxy nucleus, highlighting the importance of chemical structure in drug design (Rani et al., 2016).
Chemical Synthesis and Catalysis
Chemoselective Acetylation : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a reaction relevant to the synthesis of antimalarial drugs, showcases the utility of immobilized lipase for acylating similar compounds. This process optimization offers insights into green chemistry applications and the production of pharmaceutical intermediates (Magadum & Yadav, 2018).
Green Synthesis of Aminophenylacetamide Derivatives : The hydrogenation process for converting nitrophenylacetamide to aminophenylacetamide, using novel catalysts, is crucial for producing azo disperse dyes and potentially other valuable chemical intermediates. This exemplifies the importance of catalytic efficiency and selectivity in the green synthesis of chemical compounds (Zhang, 2008).
Future Directions
As of now, there is no available information on the future directions of research or applications involving N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide. It’s worth noting that this compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers , suggesting that it may have potential applications in future scientific research.
Properties
IUPAC Name |
N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-15(5-2)14(17)10-19-12-7-6-11(9-16)8-13(12)18-3/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIJJLSDXQBYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2980397.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2980398.png)

![N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2980400.png)


![5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2980406.png)
![Ethyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2980407.png)

![2-[4-(4-methoxyphenyl)-3-thiomorpholin-4-yl-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2980410.png)
![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)


![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)
